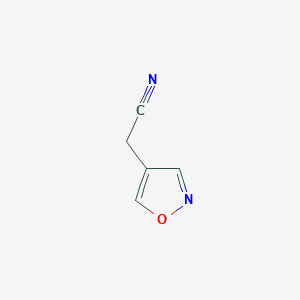![molecular formula C16H20ClNO3 B3372378 2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide CAS No. 897313-58-5](/img/structure/B3372378.png)
2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide
Overview
Description
“2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide” is a chemical compound with the molecular formula C16H20ClNO3 and a molecular weight of 309.79 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H20ClNO3 . The structure includes a benzodioxin ring, a cyclopentyl group, and an acetamide group . Further structural analysis would require more specific information such as NMR, HPLC, LC-MS, UPLC data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 309.79 and a molecular formula of C16H20ClNO3 . Additional properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Biological Effects and Environmental Fate of Acetamide Derivatives
Biological Effects of Acetamides : A comprehensive review by Kennedy (2001) on acetamide, N,N-dimethylacetamide, and other derivatives highlights their commercial importance and biological effects, including toxicity and usage implications. The study provides a deep dive into the consequences of exposure to these chemicals, shedding light on their biological interactions and potential safety concerns in various applications (Kennedy, 2001).
Degradation and Toxicity of Acetamides : Research into acetaminophen, a well-known acetamide, and its degradation through advanced oxidation processes illustrates the environmental persistence and transformation of similar compounds. This study by Qutob et al. (2022) elucidates the pathways, by-products, and biotoxicity of acetaminophen degradation, which could parallel the environmental behavior and applications of 2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide in water treatment and environmental remediation efforts (Qutob et al., 2022).
Environmental Occurrence of Acetamides : The environmental detection and impact of acetaminophen, as discussed by Vo et al. (2019), provide insights into how similar chemicals, including the subject compound, might be studied for their environmental presence, fate, and effects. This includes understanding their concentrations in wastewater, surface water, and potential for forming toxic by-products, which is critical for assessing environmental risk and developing mitigation strategies (Vo et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-10-15(19)18-11-16(5-1-2-6-16)12-3-4-13-14(9-12)21-8-7-20-13/h3-4,9H,1-2,5-8,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGNLNIYKSRREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCl)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Acetamide, 2-[(chloroacetyl)amino]-N-methyl-](/img/structure/B3372354.png)






